Medicinal Chemistry: The presence of a phthalimide moiety (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) suggests potential biological activity. Several papers mention phthalimide derivatives being explored for their therapeutic potential in various diseases [, , ]. This compound could be investigated for similar applications.
Organic Synthesis: The structure of the compound suggests it could be synthesized through various organic reactions. Papers like [, , ] describe the synthesis of similar heterocyclic compounds. These methods could be adapted for the synthesis of ethyl 4-[5-(3,4-dimethylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate.
Compound Description: This compound is a phthalimide derivative investigated as a potential drug candidate for treating sickle cell anemia symptoms. []
Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety with ethyl 4-[5-(3,4-dimethylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate. Both compounds feature a substituent at the nitrogen atom of the isoindoline-1,3-dione core. []
Compound Description: Similar to the previous compound, this molecule is also a phthalimide derivative studied for its potential in treating sickle cell anemia symptoms. []
Relevance: This compound is structurally related to ethyl 4-[5-(3,4-dimethylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate through the presence of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group. The difference lies in the substituent attached to the nitrogen atom, with this compound having an ethyl nitrate group. []
Compound Description: This compound represents another phthalimide derivative investigated for potential use in treating sickle cell anemia. []
Relevance: This molecule belongs to the same class of phthalimide derivatives as ethyl 4-[5-(3,4-dimethylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate. They share the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl core, but differ in the substituent at the nitrogen atom. []
Compound Description: This compound is a phthalimide derivative evaluated for its potential to treat sickle cell anemia. []
Relevance: This compound shares the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl core structure with ethyl 4-[5-(3,4-dimethylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate, indicating their structural relatedness. []
Compound Description: This compound is a phthalimide derivative investigated for its potential use in treating the symptoms of sickle cell anemia. []
Relevance: The presence of the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group in both this compound and ethyl 4-[5-(3,4-dimethylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate highlights their structural similarity within the broader category of phthalimide derivatives. []
Compound Description: This compound, a phthalimide derivative, has been explored as a potential therapeutic agent for addressing sickle cell anemia symptoms. []
Relevance: Both this compound and ethyl 4-[5-(3,4-dimethylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate belong to the phthalimide derivative family, sharing the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl structural motif. The variation lies in the substituent connected to the nitrogen atom. []
Compound Description: This compound is a peptide synthesized using N-ethyl-5-phenylisoxazolium-3′-sulfonate (Woodward's reagent K). []
Relevance: This peptide contains the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group, linking it structurally to ethyl 4-[5-(3,4-dimethylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate. []
Compound Description: These compounds are synthesized and characterized as potential integrin antagonists. []
Relevance: This class of compounds shares the 1,3-dihydro-1,3-dioxo-2H-isoindole core with ethyl 4-[5-(3,4-dimethylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate, making them structurally related. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.